1-Isopropyl-1,4-diazepane
Description
Historical Context and Significance of the 1,4-Diazepine Scaffold in Medicinal Chemistry
The history of the 1,4-diazepine scaffold is intrinsically linked to the development of benzodiazepines, a class of drugs that revolutionized the treatment of anxiety, insomnia, and other central nervous system (CNS) disorders. wikipedia.orgnih.govchemisgroup.us The journey began in the mid-1950s when Leo Sternbach, a chemist at Hoffmann-La Roche, serendipitously synthesized the first benzodiazepine (B76468), chlordiazepoxide (Librium), which was introduced to the market in 1960. wikipedia.orgbenzoinfo.comrelease.org.uknih.gov This was followed by the development of diazepam (Valium) in 1963, which quickly became one of the most prescribed medications globally. wikipedia.orgrelease.org.uk
The success of these early benzodiazepines spurred extensive research into the 1,4-diazepine core, leading to the development of a multitude of derivatives with a broad spectrum of pharmacological activities. benthamscience.comnih.govresearchgate.net These compounds were found to be effective as anxiolytics, anticonvulsants, muscle relaxants, and sedatives. nih.govchemisgroup.usontosight.aitsijournals.com The therapeutic potential of the 1,4-diazepine scaffold extends beyond CNS disorders, with research demonstrating its application in developing agents with anticancer, antimicrobial, and anti-inflammatory properties. benthamscience.comnih.govsioc-journal.cn
The significance of the 1,4-diazepine scaffold lies in its versatile and tunable nature. nih.gov The semi-rigid, compact diazepine (B8756704) ring allows for the spatial arrangement of various substituents, which can modulate the compound's biological activity, physicochemical properties, and pharmacokinetic profile. nih.govacs.org This has allowed medicinal chemists to design and synthesize novel 1,4-diazepine derivatives with improved potency, selectivity, and safety profiles. chemisgroup.usontosight.ai
Key Milestones in 1,4-Diazepine Research:
| Year | Milestone | Significance |
| 1955 | Accidental discovery of chlordiazepoxide (Librium) by Leo Sternbach. wikipedia.orgbenzoinfo.comnih.gov | Marked the beginning of the benzodiazepine era and highlighted the therapeutic potential of the 1,4-diazepine scaffold. |
| 1960 | Chlordiazepoxide (Librium) is made available by Hoffmann-La Roche. wikipedia.orgrelease.org.uk | Provided a new therapeutic option for anxiety and other CNS disorders. |
| 1963 | Development of diazepam (Valium) by Hoffmann-La Roche. wikipedia.orgrelease.org.uk | Became a blockbuster drug and solidified the importance of the 1,4-diazepine core in medicinal chemistry. |
| 1970s-Present | Extensive research and development of numerous 1,4-diazepine derivatives. benthamscience.comnih.govnih.gov | Led to a wide range of medications with diverse therapeutic applications. benthamscience.comnih.govresearchgate.net |
Current Landscape of Academic Research on 1-Isopropyl-1,4-Diazepane and its Analogues
Current academic research continues to explore the potential of 1,4-diazepane derivatives, including this compound and its analogues, for a variety of therapeutic applications. The focus has expanded beyond the traditional CNS targets to include other areas of unmet medical need.
Recent studies have investigated the synthesis and biological activity of novel 1,4-diazepane derivatives as potential therapeutic agents. For example, research has focused on the development of 1,4-diazepane-based compounds as factor Xa inhibitors for anticoagulant and antithrombotic therapy. nih.gov In one study, a series of novel fXa inhibitors incorporating the 1,4-diazepane moiety were designed to interact with the S4 aryl-binding domain of the fXa active site. nih.gov
Furthermore, the 1,4-diazepane scaffold is being explored for its potential in targeting sigma receptors, which are implicated in various neurological and psychiatric disorders. nih.gov A recent study described the synthesis of a new series of diazepane-containing derivatives as sigma receptor ligands, with some compounds showing high affinity and a favorable safety profile. nih.gov
The synthesis of chiral 1,4-diazepanes is also an active area of research, as the stereochemistry of these molecules can significantly influence their biological activity. researchgate.net Researchers are developing efficient synthetic methods, such as enzymatic intramolecular asymmetric reductive amination, to produce enantiomerically pure 1,4-diazepane derivatives. researchgate.net
Selected Research on 1,4-Diazepane Analogues:
| Research Area | Key Findings |
| Anticoagulant and Antithrombotic Agents | A novel series of factor Xa inhibitors with a 1,4-diazepane moiety showed potent inhibitory activity and effective antithrombotic activity. nih.gov |
| Sigma Receptor Ligands | New diazepane-based compounds demonstrated enhanced affinity for sigma receptors, with some derivatives exhibiting high affinity and low cytotoxicity. nih.gov |
| Cognitive Disorders | Substituted 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides have been designed and evaluated as potent 5-HT6 antagonists for the potential treatment of cognitive disorders. openpharmaceuticalsciencesjournal.com |
| Anticancer Agents | Pyrrolo[3,2-e] ontosight.aiCurrent time information in Bangalore, IN.diazepine derivatives have shown promising anticancer activity against various cancer cell lines. nih.gov |
| Chiral Synthesis | Enzymatic intramolecular asymmetric reductive amination has been developed for the efficient synthesis of chiral 1,4-diazepanes. researchgate.net |
The ongoing research into this compound and its analogues underscores the continued importance of the 1,4-diazepine scaffold in medicinal chemistry and drug discovery. The versatility of this core structure provides a foundation for the development of new therapeutic agents with diverse biological activities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-yl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(2)10-6-3-4-9-5-7-10/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGFJPJTBTYPNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481770 | |
| Record name | 1-Isopropyl-homopiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59039-61-1 | |
| Record name | 1-Isopropyl-homopiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(propan-2-yl)-1,4-diazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 1 Isopropyl 1,4 Diazepane Derivatives
De Novo Synthesis Approaches to the 1,4-Diazepane Ring System
The construction of the 1,4-diazepane ring from acyclic precursors, known as de novo synthesis, can be achieved through several strategic approaches. These methods are crucial for creating a diverse range of substituted diazepanes.
Multicomponent Reaction Strategies for 1,4-Diazepines
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. rsc.orgnih.govrsc.org These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. thieme-connect.com For the synthesis of 1,4-diazepine derivatives, MCRs offer a convergent and powerful tool. nih.govacs.org
One notable example is the three-component reaction involving 1,2-diamines, 1,3-dicarbonyl compounds, and aromatic aldehydes, which can directly yield stereoselective 1,4-diazepane derivatives. rsc.orgnih.govrsc.org This method has been successfully conducted under solvent- and catalyst-free conditions, highlighting its user-friendly and environmentally conscious nature. rsc.orgnih.govrsc.org Another significant MCR is the Ugi four-component reaction (Ugi-4CR), which has been employed to create diverse 1,4-benzodiazepine (B1214927) scaffolds. nih.gov This strategy often involves a post-condensation cyclization step to form the final diazepine (B8756704) ring. nih.gov
A rhodium-catalyzed multicomponent [5+2] cycloaddition reaction of pyridines, 1-sulfonyl-1,2,3-triazoles, and activated alkynes has also been developed for the synthesis of 1,4-diazepines, further demonstrating the versatility of MCRs in accessing this important heterocyclic system. acs.orgnih.gov
| Reaction Type | Reactants | Key Features | Reference |
|---|---|---|---|
| Three-component reaction | 1,2-diamines, 1,3-dicarbonyls, aromatic aldehydes | Direct, stereoselective, can be solvent- and catalyst-free | rsc.orgnih.govrsc.org |
| Ugi four-component reaction (Ugi-4CR) | Amine, carbonyl compound, isocyanide, carboxylic acid | High diversity, often followed by a cyclization step | nih.gov |
| [5+2] Cycloaddition | Pyridines, 1-sulfonyl-1,2,3-triazoles, activated alkynes | Rhodium-catalyzed, forms the diazepine ring in one step | acs.orgnih.gov |
Intramolecular Cyclization Reactions for 1,4-Diazepane Core Formation
Intramolecular cyclization is a fundamental strategy for forming the 1,4-diazepane ring. This approach involves creating a linear precursor containing the necessary functional groups that can react with each other to close the seven-membered ring.
A practical synthesis of a chiral 1,4-diazepane intermediate, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, was achieved through an intramolecular Fukuyama–Mitsunobu cyclization of an N-nosyl diamino alcohol. thieme-connect.com Another method involves a domino process where an aza-Nazarov reagent is generated in situ, followed by an intramolecular aza-Michael cyclization. acs.orgresearchgate.net This protocol is notable for its step- and atom-economy, often proceeding under solvent-free conditions. acs.orgresearchgate.net
Intramolecular reductive amination has also proven to be a powerful tool. For instance, the intramolecular reductive cyclization of a chiral 2,3-diaminopropionic ester derivative leads to a chiral 6-benzyloxycarbonylaminohexahydro-1H-1,4-diazepine with high optical purity. rsc.org Similarly, intramolecular amidation of 2,3-diaminopropionic acids can form 1,4-diazepin-5-ones, which can then be reduced to the corresponding 1,4-diazepanes. rsc.org
Green Chemistry Principles in 1,4-Diazepine Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of 1,4-diazepines. rsc.orgnih.gov
One notable example is the use of graphite (B72142) oxide as a heterogeneous carbocatalyst for the one-pot, three-component synthesis of spirodibenzo nih.govresearchgate.netdiazepine derivatives in an aqueous ethanol (B145695) medium. rsc.orgrsc.org This method is advantageous due to the use of a cheap, readily available, and recyclable catalyst, as well as a green solvent system. rsc.orgrsc.org The development of solvent- and catalyst-free multicomponent reactions, as mentioned earlier, is another significant step towards greener synthetic routes. thieme-connect.com
Biocatalysis, which utilizes enzymes to perform chemical transformations, is a cornerstone of green chemistry. researchgate.net The use of imine reductases for the asymmetric synthesis of chiral 1,4-diazepanes is a prime example of a green and efficient route that avoids expensive and toxic transition metal catalysts. researchgate.net Microwave-assisted synthesis is another green chemistry approach that has been applied to the synthesis of 1,4-benzodiazepine derivatives, often leading to shorter reaction times and higher yields. researchgate.net
Stereoselective Synthesis of Chiral 1,4-Diazepanes
The synthesis of enantiomerically pure chiral 1,4-diazepanes is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry.
Biocatalytic Asymmetric Reductive Amination using Imine Reductases
Biocatalytic asymmetric reductive amination has emerged as a powerful and environmentally friendly method for the synthesis of chiral amines, including 1,4-diazepanes. acs.orgrsc.org Imine reductases (IREDs) are a class of enzymes that catalyze the asymmetric reduction of imines to chiral amines with high enantioselectivity. acs.orgnih.gov
An enzymatic intramolecular asymmetric reductive amination has been successfully developed for the synthesis of chiral 1,4-diazepanes. researchgate.netacs.orgacs.orgdiva-portal.org In this approach, an aminoketone precursor undergoes enzyme-catalyzed cyclization and reduction to afford the chiral 1,4-diazepane. researchgate.netacs.orgacs.orgdiva-portal.org Researchers have identified several enantiocomplementary IREDs that can produce either the (R)- or (S)-enantiomer of a target 1,4-diazepane with high enantiomeric excess. researchgate.netresearchgate.netacs.orgacs.orgdiva-portal.org
Protein engineering has been used to improve the catalytic efficiency of IREDs. For example, a double mutant of an IRED from Leishmania major exhibited a 61-fold increase in catalytic efficiency compared to the wild-type enzyme. acs.orgdiva-portal.org This engineered enzyme, along with other identified IREDs, has been used to synthesize a range of substituted 1,4-diazepanes with excellent enantioselectivities (93 to >99% ee). researchgate.netacs.orgacs.orgdiva-portal.org
| Imine Reductase (IRED) | Source | Selectivity | Catalytic Efficiency (s⁻¹ mM⁻¹) | Reference |
|---|---|---|---|---|
| IR1 | Leishmania major | (R)-selective | 0.027 | researchgate.netacs.orgacs.orgdiva-portal.org |
| IR25 | Micromonospora echinaurantiaca | (S)-selective | 0.962 | researchgate.netacs.orgacs.orgdiva-portal.org |
| Y194F/D232H (mutant of IR1) | Engineered from Leishmania major | (R)-selective | ~1.65 (61-fold improvement) | acs.orgdiva-portal.org |
Chiral Auxiliary and Asymmetric Catalysis Approaches
In addition to biocatalysis, traditional methods of asymmetric synthesis, such as the use of chiral auxiliaries and asymmetric catalysis, are also employed for the preparation of chiral 1,4-diazepanes.
The chiral pool synthesis approach starts with readily available enantiomerically pure starting materials, such as amino acids, to construct the chiral 1,4-diazepane scaffold. nih.gov In one such synthesis, the key step was the intramolecular coupling of amino acids to form the seven-membered ring. nih.gov
Chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, have also been used. For example, Oppolzer's camphorsultam has been used as a chiral auxiliary for the diastereoselective alkylation in the synthesis of a potent hypoglycemic agent containing a 1,4-diazepine ring. researchgate.net
Enantiodivergent Synthesis of 1,4-Benzodiazepine-2,5-diones
The synthesis of enantiomerically pure 1,4-benzodiazepine-2,5-diones is a significant area of research, given their role as templates for developing bioactive molecules, such as Hdm2 antagonists. nih.gov A notable strategy involves an enantiodivergent transannular rearrangement of 3-aminoquinoline-2,4-diones. researchgate.net This method leverages the conformational equilibrium of the starting material, a 3-isopropyl-1,4-benzodiazepine-2,5-dione activated with an N-Boc group. researchgate.net
The choice of base is critical in controlling the stereochemical outcome, allowing for the selective formation of either enantiomer from the same starting material. This control is attributed to the conformational dynamics of the benzodiazepine (B76468) ring, which can be studied using tools like DFT calculations. researchgate.net For instance, the use of different bases can selectively promote a ring contraction that leads to a 3-aminoquinoline-2,4-dione with high enantiomeric purity. researchgate.net Conversely, under different basic conditions, these 3-aminoquinoline-2,4-diones can undergo a molecular rearrangement to furnish the 1,4-benzodiazepine-2,5-diones. researchgate.net
| Starting Material | Base | Product | Key Feature |
| N-Boc-3-isopropyl-1,4-benzodiazepine-2,5-dione | Base A | (R)-3-aminoquinoline-2,4-dione | Stereocontrolled ring contraction |
| N-Boc-3-isopropyl-1,4-benzodiazepine-2,5-dione | Base B | (S)-3-aminoquinoline-2,4-dione | Enantiodivergent synthesis |
| 3-Aminoquinoline-2,4-diones | TMG, NaOEt, or Triton B | 1,4-Benzodiazepine-2,5-diones | Molecular rearrangement |
This table illustrates the enantiodivergent outcomes based on the selection of reagents.
Functionalization and Derivatization of 1-Isopropyl-1,4-Diazepane
The 1,4-diazepane scaffold is a versatile platform for chemical modification, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures. researchgate.netresearchgate.net These modifications are crucial for tuning the biological and physicochemical properties of the resulting compounds.
Strategic Introduction of Alkyl and Aryl Substituents
The introduction of alkyl and aryl groups onto the 1,4-diazepane framework can be achieved through various modern synthetic methods. Palladium-catalyzed decarboxylative asymmetric allylic alkylation has been successfully applied to 1,4-diazepan-5-ones, enabling the construction of quaternary stereocenters. google.comcaltech.edu This method involves the use of a palladium catalyst and a chiral ligand, such as (S)-(CF3)3-t-BuPHOX, to achieve high yields and enantioselectivities. google.com
Alkylation of the diazepane nitrogen atoms is also a common strategy. For example, the alkylation of 1,4-diazepane with appropriate bromo-intermediates is a key step in the synthesis of atypical dopamine (B1211576) transporter inhibitors. nih.gov A process for preparing 1-isopropyl-4-{[4-(tetrahydro-2H-pyran-4-yloxy)phenyl]carbonyl}hexahydro-1H-1,4-diazepine involves the reaction of 1-isopropyl-hexahydro-1H-1,4-diazepine with an activated benzoic acid derivative. wipo.int
The synthesis of α-aryl carbonyl compounds, which can serve as precursors to diazepines, often utilizes palladium-catalyzed α-arylation protocols. researchgate.net These methods facilitate the construction of C(sp²)–C(sp³) bonds, which are essential for creating substituted diazepine cores. researchgate.net
| Reaction Type | Reagents | Substrate | Product |
| Decarboxylative Allylic Alkylation | Pd₂(pmdba)₃, Chiral Ligand | Allyl 1,4-diazepan-5-one-carboxylate | Enantioenriched 6-allyl-diazepanone |
| N-Acylation | Activated Benzoic Acid, Coupling Agent | 1-Isopropyl-hexahydro-1H-1,4-diazepine | N-Acylated this compound |
| N-Alkylation | Bromoalkyl-sulfinyl-biphenyl | 1,4-Diazepane | N-Alkylated 1,4-diazepane derivative |
This table summarizes key methods for introducing substituents onto the 1,4-diazepane ring.
Modifications of Nitrogen Atoms in the Diazepane Ring
The nitrogen atoms within the diazepane ring are primary sites for functionalization, offering a direct handle for modifying the molecule's properties. N-alkylation and N-acylation are fundamental transformations. In the synthesis of 1,5-benzodiazepin-2-ones, alkylation has been studied under phase-transfer catalysis conditions using various alkylating agents like long-chain bromoalkanes and benzyl (B1604629) chloride.
A modular synthetic approach allows for the variation of substituents on the nitrogen atoms to create diverse piperazine, 1,4-diazepane, and 1,5-diazocane scaffolds. rsc.org The synthesis of 3-(1,4-Diazepanyl)-methyl-phenyl-sulphonamides involves reacting intermediate amines with appropriately substituted sulfonyl chlorides, demonstrating functionalization at the nitrogen atom with a sulfonamide group. openpharmaceuticalsciencesjournal.com Deprotonation of N-Boc protected 1,4-benzodiazepine-2,5-diones followed by trapping with an electrophile provides evidence for the role of conformational chirality in directing reactions. researchgate.net
Synthesis of Fused Heterocyclic Systems Containing a 1,4-Diazepane Moiety
The 1,4-diazepane ring can be annulated with other heterocyclic systems to create novel fused structures with potential biological activities. ktu.edu A general approach for synthesizing tetrahydro-4H-pyrazolo[1,5-a] researchgate.netCurrent time information in Bangalore, IN.diazepin-4-ones involves the regioselective N-alkylation of pyrazole (B372694) carboxylates with 2-(chloromethyl)oxirane, followed by oxirane ring-opening with an amine and subsequent direct cyclization. nih.gov This strategy has also been extended to create tetrahydro researchgate.netCurrent time information in Bangalore, IN.diazepino[1,2-a]indol-1-ones and tetrahydro-1H-benzo researchgate.netktu.eduimidazo[1,2-a] researchgate.netCurrent time information in Bangalore, IN.diazepin-1-ones. nih.gov
Another method involves the condensation of 4-chloro-3H-benzo[b] researchgate.netCurrent time information in Bangalore, IN.diazepine-2-carbaldehyde with various nucleophiles. researchgate.net This key intermediate can be used to synthesize a range of fused heterocycles, including pyrazoles, isoxazolines, and triazolo[1,5-a]pyrimidines, all incorporating the benzo[b] researchgate.netCurrent time information in Bangalore, IN.diazepine moiety. researchgate.net The construction of these complex systems often relies on multi-step sequences that build upon the pre-formed diazepine ring. nih.govresearchgate.net
Mechanistic Investigations of 1,4-Diazepine Formation and Reactivity
Understanding the mechanisms of diazepine synthesis and reactivity is crucial for optimizing reaction conditions and designing new synthetic routes. Theoretical studies using methods like Density Functional Theory (DFT) have been employed to investigate the reaction mechanism for the synthesis of diazepines. ijpcbs.com These studies help to identify the different species involved, their relative stabilities, and the most favorable reaction pathways, including the determination of transition states and the role of tautomeric equilibria. ijpcbs.com
The reactivity of the diazepine nucleus can be complex. For instance, fused 1,4-diazepines can undergo valence tautomerization, leading to a ring contraction that yields pyrrole (B145914) derivatives. acs.org Mechanistic studies of this process have elucidated the factors that influence the equilibrium between the different valence tautomers of the 8π-electron diazepine skeleton. acs.org
Kinetic and mechanistic studies on the hydrolysis of 1,4-benzodiazepinones have revealed complex degradation pathways. wiley.com While o-aminobenzophenones are the commonly expected products, other unexpected degradation products can form, indicating intricate reaction mechanisms. wiley.com The conformational equilibrium of the 1,4-benzodiazepine-2,5-dione ring has also been discussed as a key factor in its reactivity, particularly in base-promoted rearrangements. researchgate.net
Structure Activity Relationship Sar and Structure Biology Relationship Sbr Studies
Influence of Isopropyl Substitution on Biological Activity
The substitution of different chemical groups on the 1,4-diazepane core can dramatically alter a compound's biological profile. The isopropyl group, in particular, has been studied in various contexts to understand its impact on potency and selectivity.
In studies of 1,5-dihydro-2H-benzo[b] researchgate.netresearchgate.netdiazepine-2,4-diones as inhibitors of Trypanosoma cruzi, replacing a phenyl ring at the N1 position with an isopropyl group led to a significant decrease in potency. nih.gov The isopropyl-substituted analogue (Compound 7 in the study) was found to be a log unit less potent than its phenyl-substituted counterpart (Compound 1). nih.gov This suggests that for this specific biological target, a larger aromatic group at the N1 position is more favorable for activity than a smaller, branched alkyl group like isopropyl.
Conversely, in other contexts, alkyl groups are preferred. For instance, in a series of 3-(1, 4-diazepanyl)-methyl-phenyl-sulphonamides designed as 5-HT6 antagonists, an ethyl group at the R1 position resulted in higher potency compared to a phenyl group. openpharmaceuticalsciencesjournal.com While not a direct comparison to isopropyl, this highlights that the nature of the target protein's binding pocket dictates whether an alkyl or aryl substituent is optimal.
Further research on 1,4-benzodiazepines has shown that increasing the size of a substituent at the C3 position up to an isopropyl group can lead to a decrease in both binding affinity and enantioselectivity. researchgate.net This indicates that the steric bulk of the isopropyl group can be a determining factor, potentially introducing unfavorable interactions within the receptor binding site. The specific placement of the isopropyl group on the diazepine (B8756704) ring is therefore a critical determinant of its effect on biological activity.
Conformational Analysis and its Impact on Ligand-Receptor Interactions
The seven-membered 1,4-diazepane ring is conformationally flexible and can adopt several low-energy conformations, such as boat and twist-boat forms. nih.govacs.org The specific conformation adopted by the ring system is crucial for the correct orientation of substituents to interact with a receptor, and this conformation is heavily influenced by the nature of its substituents.
Studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists revealed that these molecules exist in a low-energy twist-boat conformation. nih.gov This conformation is stabilized by an intramolecular π-stacking interaction. It is believed that this geometry mimics the bioactive conformation required for receptor binding. nih.gov The presence of a bulky substituent, such as an isopropyl group, can influence the equilibrium between different ring conformations.
For 1,4-benzodiazepin-2-ones, the diazepine ring exists in a boat conformation, which imparts intrinsic chirality to the scaffold even without a stereogenic carbon. acs.org The energy barrier for the interconversion between the two conformational enantiomers (P and M) is generally low. However, a bulky substituent at the N1 position can slow this exchange. acs.org Furthermore, a substituent at the C3 position, such as an isopropyl group, will preferentially occupy a pseudoequatorial position to minimize steric strain. This preference helps to lock the diazepine core into a specific conformation (e.g., M,3S or P,3R), which in turn defines the spatial presentation of other pharmacophoric elements to the biological target. acs.org X-ray crystallography of a C3-isopropyl substituted diazepine derivative confirmed the pseudoequatorial positioning of the isopropyl group. acs.org
Stereochemical Determinants of Biological Potency and Selectivity
Chirality is a fundamental aspect of molecular pharmacology, and the stereochemistry of 1-isopropyl-1,4-diazepane derivatives can be a critical factor for their biological potency and selectivity. The chirality can arise from a stereogenic center on a substituent or from the inherent conformational chirality of the diazepine ring itself. acs.org
In the development of chiral 1,4-diazepanes, it has been observed that the configuration at certain positions may have a negligible effect on affinity for some receptors. For example, in a series of σ1 receptor ligands, the configuration at the C2-position of the 1,4-diazepane ring did not influence affinity or selectivity. researchgate.net However, for other targets, stereochemistry is paramount. An enzymatic intramolecular asymmetric reductive amination method was developed for the synthesis of specific enantiomers of a 5-methyl-1,4-diazepan-1-yl derivative, highlighting the importance of accessing single enantiomers for pharmaceutical applications. researchgate.net
Studies on 1,4-benzodiazepines have shown a stereoselective association with GABAa receptors, with a preference for the (M)-chiral conformation. researchgate.net As noted earlier, increasing the size of the substituent at the C3 position to an isopropyl group was found to decrease enantioselectivity, suggesting that excessive steric bulk can disrupt the optimal chiral recognition by the receptor. researchgate.net The interplay between the chirality of the diazepine core and the stereocenters on its substituents, including the isopropyl group, is therefore a key consideration in designing potent and selective ligands. acs.org
Role of Other Substituents on the 1,4-Diazepane Scaffold in Modulating Bioactivity
The biological activity of a this compound derivative is not determined by the isopropyl group alone but by the combination of all substituents on the diazepine scaffold. SAR studies have explored various positions of the ring to optimize interactions with different biological targets.
For σ1 receptor ligands based on the 1,4-diazepane scaffold, a cyclohexylmethyl or a butyl group were identified as the preferred substituents at the N4-position, while a methyl group at the C2-position and a benzyl (B1604629) moiety at the N1-position yielded the highest affinity. researchgate.net In the development of 5-HT6 antagonists, a wide range of alkyl, aryl, and arylalkyl groups were tested at the N1-position of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides. openpharmaceuticalsciencesjournal.com The results showed that an ethyl group at R1 (10f) conferred higher potency than a phenyl group (10a), demonstrating that small alkyl groups can be beneficial for this target. openpharmaceuticalsciencesjournal.com
In a series of SARS-CoV-2 Mpro inhibitors, where the diazepane ring was a central scaffold, substitutions on an attached phenyl ring were explored. nih.gov An ortho substituent was found to be preferable, with the order of potency being Cl > CF3 > CN > Me > OMe. This demonstrates that electronic and steric properties of substituents, even those not directly on the diazepine ring, play a crucial role in modulating bioactivity. nih.gov Similarly, in the design of factor Xa inhibitors, the 1,4-diazepane moiety was specifically incorporated to interact with the S4 aryl-binding domain of the enzyme's active site, leading to potent anticoagulant activity. nih.gov
Computational Approaches to SAR/SBR Elucidation
Computational chemistry provides powerful tools to rationalize observed SAR and guide the design of new, more potent analogues. Molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are frequently employed to understand ligand-receptor interactions at an atomic level.
In the development of HDAC inhibitors based on a 1,4-benzodiazepine-2,5-dione scaffold, computational studies were used to rationalize the observed activity profile and to understand how the different derivatives interact with the enzyme's catalytic pocket. researchgate.net Density Functional Theory (DFT) calculations have also been used to study the conformational equilibrium of 3-isopropyl-1,4-benzodiazepine-2,5-dione, providing insights into its reactivity. researchgate.net
A powerful example of integrating computational and synthetic chemistry was shown in the optimization of SARS-CoV-2 Mpro inhibitors. acs.org Researchers first used computational methods to evaluate the binding of five different isomers of a diazepane derivative before embarking on their synthesis. acs.org A virtual library of potential compounds was generated in silico and docked into the enzyme's active site to select the most promising candidates for synthesis. nih.gov Post-synthesis, MD simulations were used to analyze the stability of the protein-ligand complexes. acs.org Similarly, molecular docking was used to study how pyrrolo[3,2-e] researchgate.netresearchgate.netdiazepine derivatives, featuring a 1-isopropyl-2-methyl-1H-imidazole moiety, bind to the active sites of EGFR and CDK2 kinases, revealing key hydrogen bond and hydrophobic interactions. nih.govresearchgate.net These computational approaches accelerate the hit-to-lead process by prioritizing the synthesis of compounds with the highest probability of success.
Pharmacological and Biological Activity Profiling of 1 Isopropyl 1,4 Diazepane Analogues
Central Nervous System (CNS) Modulatory Activities
Derivatives of the 1,4-diazepane and the related 1,4-benzodiazepine (B1214927) nucleus are well-established as modulators of CNS activity. Their therapeutic potential spans several areas, including anxiety, seizure disorders, and sleep regulation. chemisgroup.usbenthamscience.com
The primary mechanism for the CNS effects of many diazepane-related compounds is their interaction with the γ-aminobutyric acid type A (GABA-A) receptor. nih.gov These compounds act as positive allosteric modulators, binding to a site on the receptor distinct from the GABA binding site, often referred to as the benzodiazepine (B76468) (BZD) recognition site. nih.govfrontiersin.org This binding enhances the effect of GABA, increasing the frequency of chloride channel opening, which leads to neuronal hyperpolarization and a general inhibitory effect on neurotransmission. chemisgroup.us
GABA-A receptors are pentameric structures composed of various subunits (e.g., α, β, γ). frontiersin.org The specific subunit composition influences the pharmacological properties of the modulating compound. For instance, the α1β2γ2 subtype is the most abundant in the adult mammalian brain. nih.govbohrium.com The binding of modulators to the interface between α and γ subunits, such as the α1(+)/γ2(-) interface, is crucial for their activity. nih.gov
Studies on various 1,4-benzodiazepine derivatives have shown that they potentiate GABA-induced currents. For example, phenazepam and its hydroxylated metabolite act as full positive modulators, potently enhancing the amplitude of currents activated by GABA. nih.gov The interaction is complex, with some metabolites showing biphasic effects—enhancing currents at low GABA concentrations and inhibiting them at high concentrations. nih.gov The structural features of the diazepine (B8756704) ring and its substituents are critical for high-affinity binding to GABA receptors. chemisgroup.us
| Compound/Analogue Class | Receptor Interaction | Functional Effect |
| Phenazepam (PNZ) | Binds to GABA-A receptors with high affinity (EC50 of 6.1 nM). nih.gov | Full positive allosteric modulator, enhancing GABA-activated currents. nih.gov |
| Diazepam | Reference positive allosteric modulator at the BZD site. nih.govacs.org | Potentiates GABAergic neurotransmission. chemisgroup.usfrontiersin.org |
| Hetrazepines (e.g., Brotizolam) | Bind with high affinity to central benzodiazepine receptors. nih.gov | Facilitates GABAergic transmission. nih.gov |
The anxiolytic (anti-anxiety) effects of 1,4-diazepane and benzodiazepine derivatives are a direct consequence of their GABA-modulatory activity. chemisgroup.us Numerous studies have utilized animal models, such as the elevated plus-maze (EPM), to evaluate the anxiolytic potential of newly synthesized analogues. mdpi.comresearchgate.net
For instance, novel pentacyclic benzodiazepine derivatives (PBDTs) have been evaluated for their anxiolytic effects. mdpi.com One such compound, PBDT 13, demonstrated significant anxiolytic activity in the EPM test, comparable to the standard drug diazepam. mdpi.com Similarly, studies on dibenz nih.govresearchgate.net-diazepine-1-one derivatives have also shown anxiolytic properties. researchgate.net The development of analogues with potent anxiolytic effects but a reduced side-effect profile remains a key research goal. chemisgroup.us
The enhancement of GABAergic inhibition by 1,4-diazepane analogues underlies their significant anticonvulsant properties. chemisgroup.usnih.gov These compounds have been extensively studied in various seizure models, including the maximal electroshock (MES) and pentylenetetrazole (scPTZ) induced convulsion tests. sci-hub.se
Research into the structure-activity relationships of 1,4-benzodiazepines has provided insights into the features required for potent anticonvulsant activity. A study involving 14 different 1,4-benzodiazepines found that all tested compounds suppressed both the seizure stage and the afterdischarge duration in amygdaloid-kindled seizures. nih.gov Key structural determinants for high potency were identified:
Position 1: A hydrogen or methyl group is preferred over a long alkyl chain. For example, prazepam and flurazepam, which have long alkyl chains, were less effective. nih.gov
Position 7: A nitro group confers more potent activity than a chloro group. nih.gov
Position 2: An oxygen group is necessary for high activity. nih.gov
Fusion of other heterocyclic rings to the benzodiazepine nucleus has also yielded compounds with significant anticonvulsant activity. chemisgroup.us For example, certain 1-[(p-substituted)phenyl]-3a-[(o- and p-substituted)-phenyl]-5-chloro-9-methylthio-10,3a-dihydro- chemisgroup.usnih.govresearchgate.net-oxadiazolo [2,3-b] nih.govresearchgate.net benzodiazepines showed potential for anticonvulsant effects. chemisgroup.usresearchgate.net
| Compound Class | Animal Model | Key Finding |
| 1,4-Benzodiazepines | Amygdaloid-kindled seizures nih.gov | All tested compounds depressed seizure stage and duration. Potency is influenced by substituents at positions 1, 2, and 7. nih.gov |
| Pentacyclic Benzodiazepine Derivatives (PBDTs) | Picrotoxin- and strychnine-induced convulsions mdpi.com | PBDT 13 showed the best anticonvulsant effects, comparable to diazepam. mdpi.com |
| 7-(4-fluorobenzylamino)-1,5-dimethyl-1H-benzo[b] nih.govresearchgate.netdiazepine-2,4(3H,5H)-dione | MES and scPTZ tests sci-hub.se | Exhibited effective anticonvulsant properties. sci-hub.se |
The sedative properties of 1,4-diazepane analogues are also linked to their positive allosteric modulation of GABA-A receptors. chemisgroup.usnih.gov This activity can be beneficial for inducing sleep but is also a common side effect of anxiolytic and anticonvulsant therapies. chemisgroup.us The sedative effects are often evaluated in animal models by measuring reductions in locomotor activity or through potentiation of pentobarbital-induced sleep. mdpi.comactascientific.com
Studies on annulated pyrrolo nih.govresearchgate.netbenzodiazepines found that compound PBDT 13, which showed strong anticonvulsant and anxiolytic effects, also exhibited the most potent sedative activity in a pentobarbital-induced hypnotic model. mdpi.com In contrast, some derivatives, like the "hetrazepine" WE 973, appear to lack hypnotic action despite binding to benzodiazepine receptors, suggesting that receptor binding alone does not guarantee a sedative effect and that facilitation of GABAergic transmission is a key factor. nih.gov
Beyond GABAergic modulation, the 1,4-diazepane scaffold has been identified as a privileged structure for developing orexin (B13118510) receptor antagonists. researchgate.netucsd.edu The orexin system, comprising orexin-A and orexin-B peptides and their receptors (OX1R and OX2R), is a central regulator of wakefulness. researchgate.net Antagonism of these receptors is a novel mechanism for treating insomnia. researchgate.net
Several 1,4-diazepane derivatives have been designed and synthesized as potent orexin receptor antagonists. ucsd.edugoogle.comresearchgate.net For example, the dual orexin receptor antagonist (DORA) suvorexant features a 1,4-diazepane core and has been approved for the treatment of insomnia. researchgate.net Research has focused on developing conformationally constrained N,N-disubstituted 1,4-diazepanes to achieve high potency and selectivity for orexin receptors. ucsd.eduresearchgate.net The discovery of compounds like [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) highlights the success of this scaffold in targeting the orexin system for sleep disorders. ucsd.edu
Sedative Effects
Anti-infective Applications
The 1,4-diazepane ring system is not limited to CNS applications; it has also been incorporated into compounds with a wide array of anti-infective properties. benthamscience.comresearchgate.netresearchgate.net The versatility of the diazepane scaffold allows for the synthesis of derivatives active against bacteria, fungi, and parasites. benthamscience.comresearchgate.net
For example, 1,4-diazepane derivatives have shown activity against various bacterial strains. researchgate.nettandfonline.com The inclusion of the diazepine ring is thought to contribute to the antimicrobial effect. biointerfaceresearch.com Similarly, certain pyrrolo[1,2-a] nih.govresearchgate.netbenzodiazepine derivatives have been identified as a novel class of non-azole antifungal agents, particularly against dermatophytes. benthamscience.com
Furthermore, recent research has explored benzo[b] nih.govresearchgate.netdiazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease. rsc.org An isopropyl-substituted analogue was among the compounds synthesized and tested, although it was found to be less potent than the parent compound in this particular study. rsc.org The development of 1,4-diazepane-based compounds continues to be an area of interest for discovering new anti-infective agents. researchgate.netresearchgate.net
Anthelmintic Activity
Cardiovascular and Coagulation System Modulation
Derivatives of 1,4-diazepane have been successfully designed as potent inhibitors of Factor Xa (fXa), a critical enzyme in the blood coagulation cascade. nih.gov Inhibition of fXa is a key strategy for the development of modern anticoagulant drugs to prevent and treat thrombosis. nih.govgoogle.com
In one study, a novel series of fXa inhibitors was developed where the 1,4-diazepane moiety was specifically designed to interact with the S4 aryl-binding domain of the fXa active site. nih.gov One compound from this series, designated YM-96765, demonstrated potent fXa inhibitory activity with an IC₅₀ value of 6.8 nM. nih.gov This potent enzymatic inhibition translated into effective antithrombotic activity in research models. nih.gov Such findings underscore the potential of 1,4-diazepane analogues as a basis for new antithrombotic therapies. sapub.org
Table 2: Factor Xa Inhibitory Activity of a 1,4-Diazepane Analogue
| Compound | Target | IC₅₀ | Activity | Reference |
|---|
T-type calcium channels are voltage-gated ion channels that play a role in various physiological processes, and their modulation is a target for treating conditions like hypertension and certain neurological disorders. nih.govwikipedia.org While research into specific 1-isopropyl-1,4-diazepane analogues as T-type calcium channel antagonists is limited, the broader class of calcium channel blockers includes various heterocyclic structures. researchgate.net Some compounds that antagonize T-type calcium channels have been tested in models of essential tremor. nih.gov The development of selective T-type calcium channel blockers remains an active area of research, with various scaffolds being explored to achieve desired pharmacological profiles. enamine.net
Factor Xa Inhibition and Antithrombotic Activity
Anticancer and Antitumor Research
The 1,4-diazepane scaffold has been extensively utilized in the design and synthesis of novel anticancer agents. researchgate.netias.ac.inresearchgate.net These compounds have shown promise by targeting various mechanisms involved in cancer cell proliferation and survival, such as key enzymes and signaling pathways. tandfonline.comnih.gov
One area of focus has been the development of pyrrolo[3,2-e] ias.ac.innih.govdiazepine derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are crucial targets in oncology. tandfonline.comnih.gov A series of these compounds demonstrated potent anticancer activity against human cancer cell lines, including colon (HCT116), breast (MCF-7), and liver (Hep3B) cancer. nih.gov For example, compound 9c from this series was found to be the most active against the HCT116 cell line, with an IC₅₀ value of 0.009 µM. nih.gov Another derivative, 8b , exhibited broad-spectrum activity against all tested cell lines with IC₅₀ values under 0.05 µM. nih.gov
In other research, 1,4-benzodiazepin-3-one derivatives have been investigated as potential antitumor agents against prostate cancer. ulaval.ca A screening of a diversified library led to the identification of a compound that showed selective antiproliferative activity against the PC-3 prostate cancer cell line with a GI₅₀ (50% growth inhibition) value of 10.2 µM. ulaval.ca Further studies on its separated diastereomers revealed similar potent activities. ulaval.ca Additionally, 2,3-diaryl-6,7-dihydro-5H-1,4-diazepines have been evaluated for antileukemic activity, with some compounds showing moderate effects against human leukemic cancer cell lines. researchgate.net
Table 3: Selected Anticancer Activity of 1,4-Diazepane Analogues
| Compound | Compound Class | Cancer Cell Line | IC₅₀ / GI₅₀ | Reference |
|---|---|---|---|---|
| 8b | Pyrrolo[3,2-e] ias.ac.innih.govdiazepine | Hep3B (Liver) | 0.049 µM | nih.gov |
| 8b | Pyrrolo[3,2-e] ias.ac.innih.govdiazepine | MCF-7 (Breast) | 0.043 µM | nih.gov |
| 8b | Pyrrolo[3,2-e] ias.ac.innih.govdiazepine | HCT116 (Colon) | 0.011 µM | nih.gov |
| 9c | Pyrrolo[3,2-d]pyrimidine (analogue) | HCT116 (Colon) | 0.009 µM | nih.gov |
| 11c | Pyrrolo[3,2-e] ias.ac.innih.govdiazepine | MCF-7 (Breast) | 0.364 µM | nih.gov |
| Unnamed Hit | 1,4-Benzodiazepin-3-one | PC-3 (Prostate) | 10.2 µM | ulaval.ca |
| Diastereomer 1 | 1,4-Benzodiazepin-3-one | PC-3 (Prostate) | 10.8 µM | ulaval.ca |
Farnesyltransferase Inhibition
G-Protein Coupled Receptor (GPCR) Ligand Development
G-Protein Coupled Receptors (GPCRs) are the largest family of integral membrane proteins and are the targets for approximately one-third of all approved drugs. nih.govdrugtargetreview.com They respond to a wide array of stimuli and regulate countless physiological processes. nih.govdrugtargetreview.com The development of small non-peptide molecules that can modulate GPCRs, particularly those whose endogenous ligands are peptides, is a significant goal in medicinal chemistry. researchgate.netnih.gov The 1,4-diazepane scaffold has been employed in this pursuit as a core structure for designing novel GPCR ligands. researchgate.net
The melanocortin receptors, a family of five GPCR subtypes (MC1R-MC5R), are involved in various physiological functions. nih.gov MC1R is primarily involved in pigmentation, while MC4R plays a crucial role in regulating energy homeostasis and food intake, making it a target for anti-obesity therapeutics. researchgate.netnih.gov
Researchers have successfully used a 1,4-dihydro- researchgate.netresearchgate.netdiazepine-5,7-dione core as a novel scaffold for developing melanocortin receptor agonists. researchgate.netnih.gov Compounds from this series demonstrated agonist activity at both MC1R and MC4R. researchgate.netnih.gov Similarly, the related 1,4-benzodiazepine-2,5-dione template has also yielded potent melanocortin receptor agonists with nanomolar potencies. acs.org The use of these diazepine-based scaffolds represents a successful strategy in creating small-molecule mimetics of the endogenous peptide ligands for the melanocortin system. acs.org
Table 2: 1,4-Diazepine Scaffolds in Melanocortin Receptor Agonism
| Receptor Target | Scaffold Type | Activity | Reference |
| MC1R, MC4R | 1,4-dihydro- researchgate.netresearchgate.netdiazepine-5,7-dione | Agonist | researchgate.netnih.gov |
| MC1R, MC3R, MC4R, MC5R | 1,4-benzodiazepine-2,5-dione | Agonist (Nanomolar Potency) | acs.org |
Adenosine (B11128) receptors (A1, A2A, A2B, and A3) are a family of GPCRs that have been identified as promising therapeutic targets for a multitude of conditions, including central nervous system disorders, inflammation, and cardiovascular diseases. frontiersin.orgfrontiersin.org The development of ligands for these receptors often involves various heterocyclic scaffolds. cam.ac.ukuniversiteitleiden.nl While allosteric modulators and antagonists for adenosine receptors have been developed using different chemical structures, the specific application of the this compound scaffold for this purpose is not prominently featured in available research. frontiersin.org However, the continuous search for novel chemical entities with improved selectivity for adenosine receptor subtypes presents an opportunity for the future exploration of the 1,4-diazepane core in this area. universiteitleiden.nl
Melanocortin Receptor Agonism (MC1R, MC4R)
Enzyme Inhibition Studies (e.g., Mitogen-Activated Protein Kinase-Activated Protein Kinase 2)
The p38/MAPK-activated protein kinase 2 (MK2) signaling pathway is a key regulator of inflammatory responses and is considered an attractive drug target. nih.gov While direct inhibitors of MK2 are sought, research has also focused on other related kinases in the broader MAPK family. The benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one core, a structure incorporating a diazepine ring, was identified as a novel inhibitor scaffold for Big MAP Kinase 1 (BMK1), also known as ERK5 or MAPK7. acs.orgnih.gov
Structure-activity relationship (SAR) studies on this scaffold have explored the impact of various substituents. The substitution of an N-isopropyl group was investigated, showing that while it was tolerated, it resulted in slightly decreased inhibitory activity compared to smaller or larger cyclic substituents in some assays, highlighting the sensitivity of the kinase to the nature of the substituent at this position. acs.orgacs.org For example, one of the most potent compounds from this series, compound 11 , which featured an N-methyl group, had a cellular IC₅₀ of 0.19 µM for inhibiting ERK5 autophosphorylation. acs.org
Table 3: Inhibition of ERK5 by Benzo[e]pyrimido-[5,4-b]diazepin-6(11H)-one Analogues
| Compound | N-Substituent | Cellular IC₅₀ (EGF induced BMK1 autophosphorylation) | Reference |
| 11 | Methyl | 0.19 ± 0.04 µM | acs.org |
| 21 | Methyl | 0.13 ± 0.03 µM | acs.org |
| 24 | Isopropyl | Maintained similar activity to methyl in initial screens | acs.org |
Computational and Theoretical Chemistry Applications
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, conformational preferences, and reactivity of diazepane derivatives.
Conformational Analysis: The 1,4-diazepane ring is a flexible seven-membered ring that can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. nih.goviucr.orgnih.gov Studies on substituted 1,4-diazepan-5-ones have shown that the chair conformation is often the most stable. nih.goviucr.org For 1-isopropyl-1,4-diazepane, DFT calculations would likely be employed to determine the preferred conformation of the diazepane ring and the orientation of the isopropyl group. These calculations can also predict the energy barriers for ring inversion, a critical factor in understanding the molecule's dynamic behavior. acs.org
Electronic Properties and Reactivity: DFT calculations are used to determine key electronic properties that govern a molecule's reactivity. nih.govresearchgate.net These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov For a molecule like this compound, the nitrogen atoms are expected to be the primary sites for nucleophilic attack, a feature that can be quantified by analyzing the molecular electrostatic potential (MEP) map. nih.govresearchgate.net The MEP would likely show negative potential regions around the nitrogen atoms, indicating their electron-rich nature and propensity to interact with electrophiles.
Quantum chemical calculations can also provide insights into the thermodynamics of potential reactions involving this compound, such as its synthesis via reductive amination or its role as a ligand in complexation reactions. researchgate.net
Table 1: Representative Quantum Chemical Data for a Substituted 1,4-Diazepane Derivative
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | Indicates chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |
Note: This table is illustrative and based on data for analogous compounds. Actual values for this compound would require specific calculations.
Molecular Docking Simulations for Target Identification and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govresearchgate.netiicbe.org This method is widely used in drug discovery to screen virtual libraries of compounds against a biological target and to understand the molecular basis of their interaction. nih.govresearchgate.net
Given the prevalence of the diazepine (B8756704) scaffold in medicinally active compounds, this compound could be a candidate for docking studies against various biological targets. nih.govacs.orgrsc.orgnih.govresearchgate.netthesciencein.orgmedicine.dp.uanih.gov For instance, derivatives of 1,4-diazepane have been investigated as ligands for sigma receptors, GABAA receptors, and various enzymes. nih.govnih.govacs.org
A typical molecular docking workflow for this compound would involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.
Preparation of the Receptor: A high-resolution 3D structure of the target protein (e.g., from the Protein Data Bank) would be prepared by adding hydrogen atoms, assigning charges, and defining the binding site.
Docking Simulation: A docking algorithm would be used to place the ligand into the binding site in multiple orientations and conformations, scoring each pose based on a force field.
Analysis of Results: The top-scoring poses would be analyzed to identify the most likely binding mode. This analysis would focus on key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein's amino acid residues.
For example, docking studies on related diazepine derivatives have shown the importance of the diazepine nitrogen atoms in forming hydrogen bonds with receptor active sites. tandfonline.comnih.gov The isopropyl group of this compound would likely engage in hydrophobic interactions within a corresponding pocket of the receptor.
Table 2: Illustrative Molecular Docking Results for a Diazepane Derivative against a Hypothetical Receptor
| Parameter | Value | Interpretation |
|---|---|---|
| Binding Affinity (kcal/mol) | -8.5 | A strong predicted binding affinity. |
| Key Interacting Residues | Asp120, Phe250, Trp300 | Highlights the specific amino acids involved in binding. |
| Hydrogen Bonds | N1-H with Asp120 | Indicates a crucial polar interaction. |
| Hydrophobic Interactions | Isopropyl group with Phe250, Trp300 | Shows the role of non-polar interactions in binding. |
Note: This table is a hypothetical representation of docking results.
Molecular Dynamics Simulations for Conformational Landscape and Protein-Ligand Interactions
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.govtandfonline.comnih.govontosight.ai For this compound, MD simulations can be used to explore its conformational landscape in solution and to study the stability and dynamics of its interactions with a protein target.
Conformational Landscape: While quantum chemical calculations can identify stable conformers, MD simulations can reveal the transitions between these conformers and their relative populations in a given environment. An MD simulation of this compound in a solvent like water would show the flexibility of the diazepane ring and the rotational freedom of the isopropyl group. nih.gov
Protein-Ligand Interactions: When a ligand is docked into a protein, MD simulations are often performed on the resulting complex to assess its stability and to refine the binding pose. nih.govnih.govtandfonline.comnih.gov An MD simulation of a this compound-protein complex would reveal:
The stability of the ligand in the binding pocket over time, measured by the root-mean-square deviation (RMSD) of the ligand's atoms. nih.gov
The flexibility of the protein's binding site residues upon ligand binding.
The persistence of key intermolecular interactions, such as hydrogen bonds, throughout the simulation.
The role of water molecules in mediating the protein-ligand interaction.
By calculating the binding free energy from the MD trajectory using methods like MM/PBSA or MM/GBSA, a more accurate estimation of the binding affinity can be obtained compared to docking scores alone. medicine.dp.ua Studies on related diazepine-based ligands have successfully used MD simulations to confirm the stability of docked poses and to gain deeper insights into the binding mechanism. nih.govtandfonline.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis
QSAR is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity using statistical models. nih.govnih.govbohrium.comchalcogen.roucl.ac.ukleidenuniv.nlresearchgate.netmdpi.comdergipark.org.tr Cheminformatics involves the use of computational tools to analyze and organize chemical data, often in the context of large compound libraries. rsc.orgrsc.orgchimia.chu-strasbg.fr
If a series of this compound derivatives with varying substituents were synthesized and tested for a specific biological activity, QSAR and cheminformatics approaches could be applied to:
Develop a Predictive Model: A QSAR model could be built to predict the activity of new, unsynthesized derivatives. This involves calculating a set of molecular descriptors (e.g., physicochemical properties, topological indices, electronic parameters) for each compound and using statistical methods like multiple linear regression or machine learning to find a correlation with the observed activity. nih.govchalcogen.roucl.ac.uk
Identify Key Structural Features: The QSAR model can highlight which molecular properties are most important for the desired activity. For example, a model might reveal that a certain level of lipophilicity or the presence of a hydrogen bond donor at a specific position is crucial. nih.govbohrium.com
Library Design and Virtual Screening: Cheminformatics tools can be used to design a diverse library of this compound derivatives for synthesis and testing. rsc.orgrsc.org Furthermore, a validated QSAR model can be used to virtually screen a large database of compounds to prioritize those with the highest predicted activity for further investigation.
QSAR studies on benzodiazepine (B76468) derivatives have successfully identified key structural requirements for their activity as anti-Alzheimer's agents and CNS depressants. nih.govchalcogen.ro A similar approach could be applied to a series of compounds based on the this compound scaffold to guide the optimization of their biological activity.
Table 3: Common Descriptors Used in QSAR Studies of Diazepine Derivatives
| Descriptor Type | Examples | Information Encoded |
|---|---|---|
| Physicochemical | LogP, Molar Refractivity, Polar Surface Area | Lipophilicity, size, polarity |
| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Electron-donating/accepting ability, polarity |
| Topological | Wiener Index, Kier & Hall Indices | Molecular size, branching, and shape |
| 3D Descriptors | van der Waals surface area, Solvent Accessible Surface Area | Three-dimensional structure and interactions |
Note: This table lists general descriptor types that would be relevant for a QSAR study of this compound derivatives.
Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 1-isopropyl-1,4-diazepane and its analogues. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to provide a complete picture of the molecule's connectivity and stereochemistry. mdpi.com
In the ¹H NMR spectrum of a diazepane derivative, specific signals can be assigned to the protons of the isopropyl group and the diazepane ring. For instance, the methine proton of the isopropyl group typically appears as a multiplet, while the methyl protons present as a doublet. The protons on the seven-membered diazepane ring exhibit complex splitting patterns due to their various chemical environments and couplings. google.com For example, in a related (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, the methyl group protons on the ring appear as a doublet at approximately 0.94 ppm. google.com The methylene (B1212753) protons of the diazepane ring resonate as a series of multiplets, often in the range of 1.5 to 3.7 ppm, reflecting their distinct positions within the ring and their coupling to adjacent protons. google.comnih.gov
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the isopropyl group and the diazepane ring will have characteristic chemical shifts. Two-dimensional NMR techniques are invaluable for establishing connectivity. For instance, Correlation Spectroscopy (COSY) reveals proton-proton couplings, helping to trace the spin systems within the molecule. mdpi.com Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) identifies longer-range (2-3 bond) couplings between protons and carbons, which is critical for piecing together the entire molecular structure. mdpi.com
Table 1: Representative ¹H NMR Spectral Data for a Diazepane Derivative This table is illustrative and based on data for related diazepane structures. Actual chemical shifts for this compound may vary.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Isopropyl-CH | Multiplet | - | - |
| Isopropyl-CH₃ | Doublet | - | - |
| Diazepane Ring-CH₂ | 1.53-1.78 | Multiplet | - |
| Diazepane Ring-CH₂ | 2.42-3.61 | Multiplet | - |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorptions corresponding to C-H and N-H bonds.
The most prominent features in the IR spectrum of a simple secondary amine like this compound would be the N-H stretching and bending vibrations. The N-H stretch of a secondary amine typically appears as a single, sharp to moderately broad peak in the region of 3300-3500 cm⁻¹. libretexts.org The C-H stretching vibrations of the isopropyl group and the methylene groups of the diazepane ring are expected in the 2850-3000 cm⁻¹ range. libretexts.orglibretexts.org
Additionally, C-N stretching vibrations can be observed in the fingerprint region, typically between 1000 and 1350 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions that are unique to the molecule, arising from various bending and stretching vibrations of the carbon skeleton. libretexts.org This region, while complex, can be used for definitive identification by comparing the spectrum of an unknown sample to that of a known standard. bellevuecollege.eduunodc.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine | N-H Stretch | 3300-3500 | Medium, Sharp |
| Alkane | C-H Stretch | 2850-3000 | Strong |
| Amine | C-N Stretch | 1000-1350 | Medium-Weak |
| Alkane | C-H Bend | 1350-1470 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The molecular weight of this compound is 142.24 g/mol . bldpharm.com
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 142. Subsequent fragmentation of the molecular ion provides valuable structural clues. For N-alkylated diazepanes, fragmentation often involves cleavage at the C-N bonds and within the diazepane ring. Common fragmentation pathways for 1,4-diazepanes can lead to characteristic ions. For instance, the loss of the isopropyl group would result in a fragment ion. Further fragmentation of the diazepane ring can produce smaller, stable ions. aip.org
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition with high accuracy. mdpi.comrsc.orgnih.gov Techniques like electrospray ionization (ESI) are often coupled with mass spectrometry (ESI-MS) for the analysis of non-volatile or thermally labile diazepane derivatives, particularly in complex biological or chemical matrices. researchgate.net
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₈N₂ |
| Molecular Weight | 142.24 |
| [M+H]⁺ (for ESI-MS) | 143.15 |
Chromatographic Techniques for Separation and Purity Profiling
Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are routinely used. google.combldpharm.com
GC is suitable for volatile and thermally stable compounds like this compound. The choice of the stationary phase is critical for achieving good separation. Purity can be determined by the presence of a single peak in the chromatogram, and the area of the peak is proportional to the amount of the compound present. google.com
HPLC is a versatile technique that can be used for both analytical and preparative-scale separations. rotachrom.com For diazepane derivatives, reversed-phase HPLC is common, where a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound is a characteristic property under a specific set of conditions (e.g., column, mobile phase composition, flow rate, and temperature). researchgate.net Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the simultaneous separation and identification of components in a mixture. nih.govbldpharm.com
Chiral Analysis Techniques for Enantiomeric Purity
Since this compound is a chiral molecule, methods to separate and quantify its enantiomers are important, especially in pharmaceutical research where the biological activity of enantiomers can differ significantly. nih.gov
Chiral HPLC is the most common technique for the analytical and preparative separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. rsc.orgnih.gov Alternatively, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. google.com
The enantiomeric excess (ee) of a sample, which is a measure of its enantiomeric purity, can be determined from the relative peak areas of the two enantiomers in the chiral chromatogram. google.comgoogle.com In some cases, chiral resolution can also be achieved through classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. google.com
Advanced Research Avenues and Translational Perspectives
Development of Novel Therapeutic Agents based on 1-Isopropyl-1,4-Diazepane Scaffold
The this compound scaffold serves as a foundational structure in the design of innovative therapeutic agents targeting a range of diseases. Its inherent structural features allow for diverse chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.
Researchers have successfully synthesized and evaluated novel derivatives of 1,4-diazepane for various therapeutic applications. For instance, a series of 1,4-diazepane derivatives have been investigated as potent factor Xa inhibitors, which are crucial in the development of new antithrombotic drugs. One such compound, YM-96765, demonstrated significant factor Xa inhibitory activity with an IC50 of 6.8 nM and effective antithrombotic activity. nih.gov This highlights the potential of the 1,4-diazepane moiety to interact effectively with the S4 aryl-binding domain of the factor Xa active site. nih.gov
Furthermore, the versatility of the diazepane scaffold is evident in its application to central nervous system (CNS) disorders. A dual orexin (B13118510) receptor antagonist featuring a 1,4-diazepane central constraint has been discovered, which effectively blocks orexin signaling in vivo and promotes sleep in rats. nih.gov This demonstrates the scaffold's utility in developing treatments for insomnia.
The development of novel ligands for G-protein coupled receptors (GPCRs) is another area where the 1,4-diazepane scaffold has shown promise. ontosight.ai For example, 1,4-benzodiazepine-2,5-dione derivatives have been identified as melanocortin receptor agonists with nanomolar potencies, suggesting their potential in treating conditions like obesity. acs.org
The following table summarizes key therapeutic agents developed from the 1,4-diazepane scaffold:
| Compound/Derivative Class | Therapeutic Target | Potential Application | Key Findings |
| YM-96765 | Factor Xa | Antithrombotic | Potent fXa inhibitory activity (IC50 = 6.8 nM). nih.gov |
| 1,4-Diazepane-based Orexin Antagonist | Orexin Receptors (OX1R/OX2R) | Insomnia | Blocks orexin signaling and promotes sleep. nih.gov |
| 1,4-Benzodiazepine-2,5-diones | Melanocortin Receptors | Obesity | Nanomolar agonist potency. acs.org |
| 1,4-Diazepane Carboxamides | Cannabinoid Receptor 2 (CB2) | Pain relief, anticancer, antipruritic | Potent and selective CB2 agonists. researchgate.net |
| Pyrimido[4,5-b] rsc.orgtsijournals.comdiazepines | Various cancer cell lines | Anticancer | Outstanding activity against a panel of 60 cancer cell lines. mdpi.com |
Exploration of New Biological Targets and Mechanisms of Action
The unique three-dimensional structure of the this compound scaffold allows it to interact with a wide array of biological targets, leading to the exploration of novel mechanisms of action. This has opened up new avenues for treating diseases that have been historically difficult to manage.
One significant area of exploration is the targeting of sigma receptors (σR). nih.gov Derivatives of 1,4-diazepane have been synthesized as σR ligands, which have potential applications as antipsychotics, antiamnesics, and neuroprotective agents. nih.govresearchgate.net Molecular dynamic simulations have confirmed strong interactions between these derivatives and the active site of the receptor, highlighting their potential in treating neurodegenerative disorders. nih.gov
The cannabinoid receptor 2 (CB2) is another important target for which 1,4-diazepane derivatives have been developed. These compounds have been identified as potent and selective CB2 agonists, with potential applications in pain relief, cancer treatment, and as antipruritic agents. researchgate.net
Furthermore, research into pyrimido[4,5-b] rsc.orgtsijournals.comdiazepine (B8756704) hybrids has revealed their potential as broad-spectrum therapeutic agents. These compounds have demonstrated significant anticancer, antibacterial, and antifungal activities. mdpi.com Notably, certain derivatives exhibited outstanding activity against Mycobacterium tuberculosis and Neisseria gonorrhoeae. mdpi.com
The mechanism of action for some 1,4-diazepane derivatives involves the modulation of neurotransmitter activity, particularly dopamine (B1211576) receptors, making them valuable as intermediates in the synthesis of drugs for psychiatric disorders.
The table below outlines some of the novel biological targets and the corresponding activities of 1,4-diazepane derivatives.
| Biological Target | Derivative Class | Observed Biological Activity | Potential Therapeutic Area |
| Sigma Receptors (σR) | Diazepane-containing ligands | High affinity and potent antioxidant activity. nih.gov | Neurodegenerative disorders, Antipsychotics. nih.govresearchgate.net |
| Cannabinoid Receptor 2 (CB2) | 1,4-Diazepane carboxamides | Potent and selective agonism. researchgate.net | Pain, Cancer, Pruritus. researchgate.net |
| Various Bacterial and Fungal Strains | Pyrimido[4,5-b] rsc.orgtsijournals.comdiazepines | Antibacterial and antifungal activity. mdpi.com | Infectious diseases. mdpi.com |
| Dopamine Receptors | 1-(2,3-Dichlorophenyl)-1,4-diazepane | Modulation of neurotransmitter activity. | Psychiatric disorders. |
| Factor Xa | 1,4-Diazepane derivatives | Inhibition of coagulation cascade. nih.gov | Thrombotic disorders. nih.gov |
Green Chemistry Principles in 1,4-Diazepane Synthesis and Production
The application of green chemistry principles to the synthesis of 1,4-diazepane and its derivatives is a critical area of research, aiming to develop more sustainable and environmentally friendly manufacturing processes. These principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.
Several innovative and green synthetic methods have been developed for the synthesis of diazepine derivatives. One notable approach involves a one-pot, three-component strategy using graphite (B72142) oxide as a recyclable and environmentally compatible carbocatalyst. rsc.orgrsc.org This method utilizes aqueous ethanol (B145695) as a green solvent and operates under mild reaction conditions, offering advantages such as easy handling and high substrate scope. rsc.org
Another green approach employs a copper-bronze catalyst for the synthesis of dibenzo[b,e] rsc.orgtsijournals.comdiazepine derivatives. tsijournals.commilliyasrcollege.org This method is advantageous due to its simplicity, short reaction times, and good product yields. milliyasrcollege.org The use of potassium persulfate (KPS) as an eco-friendly oxidant in an aqueous solution is another sustainable method for synthesizing dibenzo[b,e] rsc.orgtsijournals.comdiazepine derivatives. researchgate.net
Domino processes, which involve multiple bond-forming reactions in a single synthetic operation, also contribute to the green synthesis of 1,4-diazepanes. A step- and atom-economical protocol has been described that proceeds from simple starting materials and can often be performed under solvent-free conditions. acs.org
The following table highlights some of the green chemistry approaches used in the synthesis of 1,4-diazepane derivatives.
| Green Chemistry Approach | Catalyst/Reagent | Solvent | Key Advantages |
| One-pot three-component synthesis | Graphite Oxide | Aqueous ethanol | Recyclable catalyst, mild conditions, high yield. rsc.orgrsc.org |
| Condensation reaction | Copper-Bronze | Not specified | Simple, efficient, good yield. tsijournals.commilliyasrcollege.org |
| Intermolecular radical cyclization | Potassium Persulfate (KPS) | Water | Eco-friendly oxidant, high efficiency. researchgate.net |
| Domino process | Aza-Nazarov reagent (in situ) | Often solvent-free | Step- and atom-economical. acs.org |
Integration of Advanced Computational Design for Optimized Biological Profiles
The integration of advanced computational design has become an indispensable tool in modern drug discovery, enabling the optimization of the biological profiles of 1,4-diazepane-based compounds. In silico methods, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, allow for the rational design of molecules with enhanced potency, selectivity, and pharmacokinetic properties.
Computational approaches have been instrumental in the hit-to-lead optimization of a SARS-CoV-2 main protease (Mpro) inhibitor series based on a diazepane scaffold. acs.org By combining computational simulations with high-throughput medicinal chemistry, researchers were able to rapidly transform a hit with micromolar activity into a potent lead compound with nanomolar activity. acs.org Molecular dynamics simulations revealed that introducing a carboxylic acid group at a specific position on a linked pyridazine (B1198779) ring enhanced binding affinity through the formation of salt bridges with key residues in the active site. vulcanchem.com
Molecular docking studies have also been used to understand the binding modes of diazepine derivatives with their biological targets. For instance, docking analyses of diazepine and oxazepine sulfonamides have provided insights into their anti-inflammatory and antimicrobial activities. bohrium.com Similarly, computational studies on novel 1,4-diazepane-based sigma receptor ligands have helped to elucidate the strong interactions with the active site of the receptor, correlating with their high affinity and antioxidant activity. nih.govacs.org
The use of in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools, such as QikProp, has also been crucial in evaluating the drug-like properties of novel 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamide analogues, ensuring they possess favorable pharmacokinetic profiles. openpharmaceuticalsciencesjournal.com
The table below provides examples of how computational design has been applied to optimize 1,4-diazepane derivatives.
| Computational Method | Application | Outcome |
| Molecular Dynamics (MD) Simulations | Optimization of SARS-CoV-2 Mpro inhibitors. acs.org | Enhanced binding affinity and potency. acs.org |
| Molecular Docking | Understanding binding modes of diazepine sulfonamides. bohrium.com | Insights into anti-inflammatory and antimicrobial mechanisms. bohrium.com |
| Molecular Dynamics & Docking | Elucidating interactions of sigma receptor ligands. nih.govacs.org | Confirmed strong receptor-ligand interactions. nih.govacs.org |
| In Silico ADMET Prediction (QikProp) | Evaluating pharmacokinetic properties of 5-HT6 antagonists. openpharmaceuticalsciencesjournal.com | Prediction of good oral absorption and lipophilicity. openpharmaceuticalsciencesjournal.com |
| PASS and pkCSM platforms | Predicting bioactivity and physicochemical properties. bohrium.com | Identification of promising lead molecules. bohrium.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-isopropyl-1,4-diazepane, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves alkylation or nucleophilic substitution. For example, analogous diazepane derivatives are synthesized using 1,3-dibromopropane and diamines under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) . Yield optimization requires careful control of stoichiometry, temperature (e.g., 80–100°C), and reaction time (24–48 hours). Post-synthesis purification via column chromatography or recrystallization (e.g., using acetonitrile/DMF mixtures) is critical for isolating high-purity crystals suitable for X-ray analysis .
Q. How is the structural conformation of this compound determined, and what analytical techniques validate its geometry?
- Methodological Answer : X-ray crystallography is the gold standard. Key parameters include bond lengths (e.g., C–N: ~1.47 Å, C–C: ~1.52 Å) and dihedral angles (e.g., ~82° for aromatic substituents) . Refinement protocols (e.g., SHELXL) with H-atom constraints and displacement parameter modeling ensure accuracy. Complementary techniques like NMR (e.g., H, C) and IR spectroscopy validate functional groups and hydrogen bonding patterns .
Advanced Research Questions
Q. How do conformational dynamics of this compound influence its bioactivity in receptor binding studies?
- Methodological Answer : Molecular docking and dynamic simulations compare energy-minimized conformers to receptor active sites. For example, substituted diazepanes in orexin receptor studies show that isopropyl groups enhance hydrophobic interactions, while ring puckering affects binding affinity . Experimental validation via SAR (structure-activity relationship) assays, such as competitive binding or functional cAMP assays, quantifies these effects .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Systematic meta-analysis of experimental variables (e.g., solvent polarity, pH, assay type) identifies confounding factors. For instance, efflux pump inhibition (EPI) studies may show variability due to bacterial strain-specific efflux mechanisms . Replicating studies under controlled conditions (e.g., standardized MIC assays) and applying statistical tools (e.g., ANOVA for inter-lab variability) clarify discrepancies .
Q. How can computational modeling predict the metabolic stability of this compound in pharmacokinetic studies?
- Methodological Answer : Density Functional Theory (DFT) calculates electron distribution at reactive sites (e.g., nitrogen atoms prone to oxidation). ADMET predictors (e.g., SwissADME) estimate metabolic pathways, while in vitro microsomal assays (e.g., human liver microsomes) validate half-life () and CYP450 interactions. Cross-referencing with structural analogs (e.g., tert-butyl-protected diazepanes) refines predictions .
Methodological Challenges
Q. What crystallographic refinements are required for disordered atoms in this compound structures?
- Methodological Answer : Disordered atoms (e.g., C8 and C9 in diazepane rings) are modeled using split occupancy ratios (e.g., 0.466:0.534) with geometric restraints (N–C and C–C distance constraints) . Anisotropic displacement parameters (ADPs) and Hirshfeld surface analysis ensure electron density maps align with experimental data .
Q. How do solvent systems impact the crystallization of this compound for X-ray studies?
- Methodological Answer : Solvent polarity and vapor diffusion rates are critical. For example, acetonitrile/DMF (5:1 v/v) promotes slow crystal growth, minimizing defects. Monitoring via polarization microscopy and adjusting supersaturation levels (e.g., cooling from 50°C to 25°C) optimizes crystal quality .
Key Research Gaps
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
